molecular formula C14H13NO3 B107302 3,4-Dimethoxyphenyl 2-pyridyl ketone CAS No. 27693-42-1

3,4-Dimethoxyphenyl 2-pyridyl ketone

Cat. No. B107302
CAS RN: 27693-42-1
M. Wt: 243.26 g/mol
InChI Key: CUTYZBYXXYWWHB-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl 2-pyridyl ketone is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insights into the chemistry of similar molecules. For instance, di-2-pyridyl ketone, a related compound, is frequently used in coordination chemistry to form complexes with various metals, such as iron, copper, nickel, and gold . These studies highlight the versatility and reactivity of pyridyl ketones in forming complexes with different geometries and coordination environments.

Synthesis Analysis

The synthesis of related compounds, such as di-2-pyridyl ketone complexes, often involves reactions under anaerobic conditions or the use of specific reagents like NEt3 to form cationic or anionic complexes . The synthesis of 3,4-dimethoxyphenyl 2-pyridyl ketone itself is not detailed in the provided papers, but the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dimethoxyphenyl 2-pyridyl ketone, such as di-2-pyridyl ketone complexes, has been studied using X-ray crystallography. These structures reveal various coordination geometries, such as square-planar and square-pyramidal, depending on the central metal and the ligands involved . The ligands can adopt different chelating modes, which significantly influence the overall structure of the complex.

Chemical Reactions Analysis

Pyridyl ketones participate in a variety of chemical reactions. For example, di-2-pyridyl ketone can react with iron(III) to form complexes with antiferromagnetic exchange interactions . Similarly, the reaction of di-2-pyridyl ketone with dimethylgold(III) nitrate results in the formation of a complex where the ligand is hydrated to form a geminal diol . These reactions demonstrate the reactivity of the ketone group and the potential for forming diverse structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridyl ketone derivatives can be inferred from their reactions and the resulting complexes. For instance, the magnetic susceptibility and spectroscopic methods used to study the erbium(III) complexes with di-2-pyridyl ketone indicate the nature of bonding and the magnetic properties of these complexes . The reactivity of the ketone group in these molecules also suggests that they may have significant chemical reactivity, which could be explored in various chemical transformations.

Scientific Research Applications

1. Synthesis of 2-Pyridyl Ketones

  • Application Summary: 2-Pyridyl ketones are widely used in bioactive molecules and natural products. They serve as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
  • Method of Application: A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow is reported. The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .
  • Results: This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .

2. Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-carboxamide Derivatives

  • Application Summary: N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Method of Application: The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
  • Results: The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .

3. Reactions with Cadmium(II) Halides

  • Application Summary: The study aimed to investigate the reactions of cadmium(II) halides and 3,4-Dimethoxyphenyl 2-pyridyl ketone to assess the structural role .

1. Synthesis of 2-Pyridyl Ketones

  • Application Summary: 2-Pyridyl ketones are widely used in bioactive molecules and natural products. They serve as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
  • Method of Application: A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow is reported. The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .
  • Results: This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .

2. Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-carboxamide Derivatives

  • Application Summary: N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Method of Application: The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
  • Results: The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .

3. Reactions with Cadmium(II) Halides

  • Application Summary: The study aimed to investigate the reactions of cadmium(II) halides and 3,4-Dimethoxyphenyl 2-pyridyl ketone to assess the structural role .

1. Synthesis of 2-Pyridyl Ketones

  • Application Summary: 2-Pyridyl ketones are widely used in bioactive molecules and natural products. They serve as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
  • Method of Application: A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow is reported. The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .
  • Results: This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .

2. Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-carboxamide Derivatives

  • Application Summary: N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Method of Application: The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
  • Results: The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .

3. Reactions with Cadmium(II) Halides

  • Application Summary: The study aimed to investigate the reactions of cadmium(II) halides and 3,4-Dimethoxyphenyl 2-pyridyl ketone to assess the structural role .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTYZBYXXYWWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182052
Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxyphenyl 2-pyridyl ketone

CAS RN

27693-42-1
Record name (3,4-Dimethoxyphenyl)-2-pyridinylmethanone
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Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Record name 3,4-dimethoxyphenyl 2-pyridyl ketone
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Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Synthesis routes and methods

Procedure details

2-(3,4-Dimethoxybenzoyl)pyridine was prepared analogously to 4-(3,4-dimethoxybenzoyl)pyridine using 2-cyanopyridine. The crude mixture was purified by flash column chromatography (silica gel, 1% methanol/methylene chloride) to afford after drying in vacuo (60° C., 1 mm) 1.67 g (34%) of the product: mp 91.5-93° C.; 1H NMR (CDCl3) δ 8.76-8.70 (m, 1 H), 8.05-7.71 (m, 4 H), 7.55-7.45 (m, 1 H), 7.00-6.89 (m, 1 H), 3.96 (s, 3 H), 3.96 (s, 3 H); 13C NMR (CDCl3) δ 192.1, 155.7, 153.3, 148.7, 148.2, 136.9, 128.9, 126.7, 125.7, 124.4, 112.6, 109.8, 56.0, 55.9; Anal. Calcd for C14H13NO3. Theoretical: C, 69.12; H, 5.39; N, 5.76. Found: C, 68.96; H, 5.47; N, 5.66.
Name
4-(3,4-dimethoxybenzoyl)pyridine
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
谷千秋, 石橋健一 - YAKUGAKU ZASSHI, 1956 - jstage.jst.go.jp
Phenyl-α-pyridylcarbinol compounds (VIII and IX), possessing substituents in the 3-and 4-positions of the benzene ring, were synthesised by the Hammick reaction of picolinic acid, …
Number of citations: 2 www.jstage.jst.go.jp

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